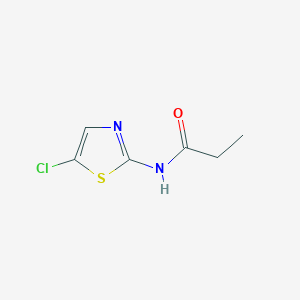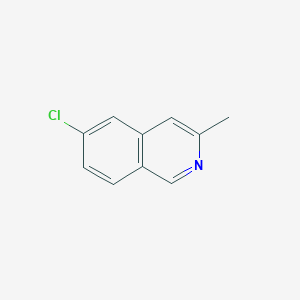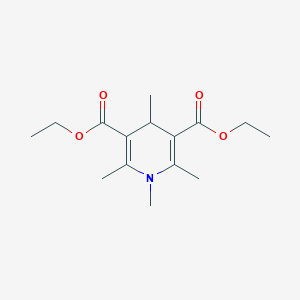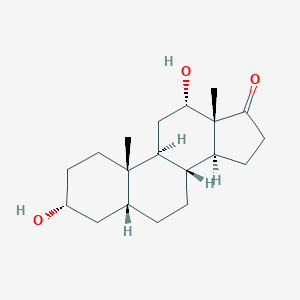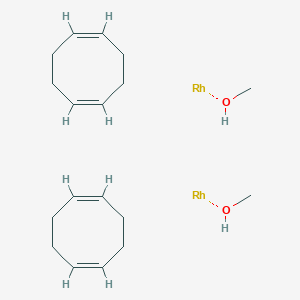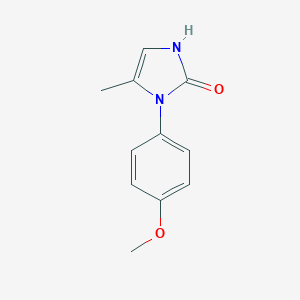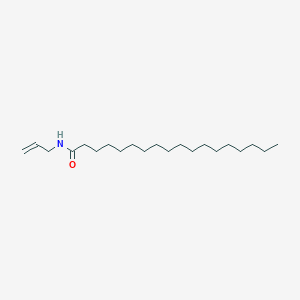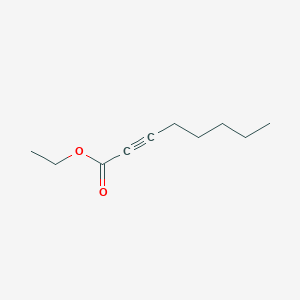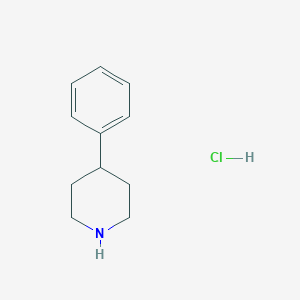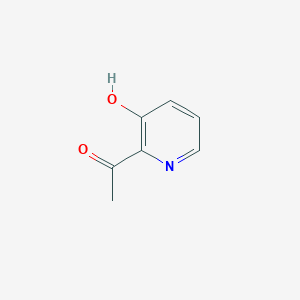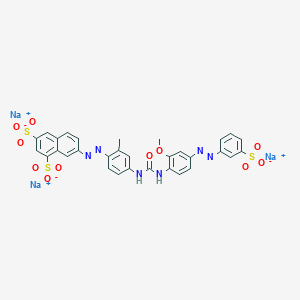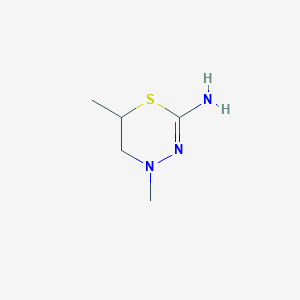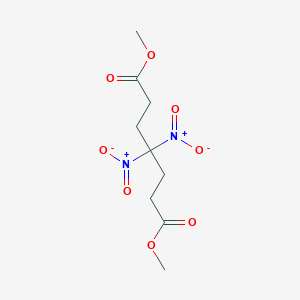
Dimethyl 4,4-dinitroheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4-dinitroheptanedioate, also known as dimethyl 2,3-dinitrosuccinate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 270.18 g/mol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4-dinitroheptanedioate has been widely used in scientific research for its various applications. It is primarily used as a reagent in organic synthesis to introduce the dinitro functionality into various organic compounds. It has also been used as a precursor for the synthesis of other organic compounds, such as dinitroanilines, dinitrophenols, and dinitrobenzenes.
Wirkmechanismus
The mechanism of action of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate is not well understood. However, it is believed that the dinitro functionality of the compound can undergo various reactions, such as reduction, oxidation, and nucleophilic substitution, which can lead to the formation of other organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate. However, it has been reported to be toxic to various organisms, including bacteria, fungi, and plants. It is also known to have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in lab experiments is its ability to introduce the dinitro functionality into various organic compounds. This can be useful in the synthesis of other organic compounds, as well as in the study of organic reactions. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for the use of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the study of the mechanism of action of this compound, which can lead to the discovery of new organic reactions. Additionally, the potential use of this compound as a pesticide or herbicide should be explored further.
Synthesemethoden
Dimethyl 4,4-dinitroheptanedioate can be synthesized by reacting Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid. The reaction takes place in a two-step process, where the first step involves the nitration of Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid to form Dimethyl 4,4-dinitroheptanedioate 2,3-dinitromalonate. In the second step, the dinitromalonate is treated with sodium ethoxide to form Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate.
Eigenschaften
CAS-Nummer |
14826-50-7 |
|---|---|
Produktname |
Dimethyl 4,4-dinitroheptanedioate |
Molekularformel |
C9H14N2O8 |
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
dimethyl 4,4-dinitroheptanedioate |
InChI |
InChI=1S/C9H14N2O8/c1-18-7(12)3-5-9(10(14)15,11(16)17)6-4-8(13)19-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
HOIDOAUGWVNMMM-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
14826-50-7 |
Synonyme |
dimethyl 4,4-dinitroheptanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




